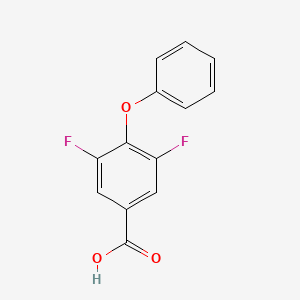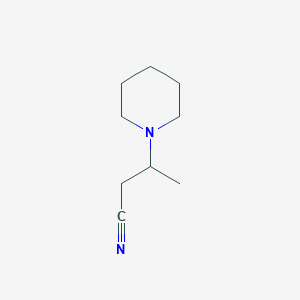
3-(Piperidin-1-yl)butanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Piperidin-1-yl)butanenitrile is a chemical compound with the molecular formula C9H16N2 and a molecular weight of 152.24 g/mol . It is used in the synthesis of various pharmaceuticals .
Synthesis Analysis
The synthesis of this compound and similar piperidine derivatives involves various intra- and intermolecular reactions . Specific methods of synthesis have been widely studied and published .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H16N2/c1-9(5-6-10)11-7-3-2-4-8-11/h9H,2-5,7-8H2,1H3 . This indicates that the molecule consists of a piperidine ring attached to a butanenitrile group .Chemical Reactions Analysis
Piperidine derivatives, including this compound, are involved in various chemical reactions. These reactions lead to the formation of various piperidine derivatives such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . Its absorption and emission spectra have been investigated in different solvents of varying polarities . The quantum yield and lifetime values of this molecule were measured in various solvents .Scientific Research Applications
Synthesis and Pharmacological Properties
- 3-(Piperidin-1-yl)butanenitrile derivatives are utilized in the synthesis of various pharmacologically active compounds. For instance, derivatives of 1-phenyl-3-(piperidin-1-yl)propan- and butan-1-ol, such as trihexyphenidyl, biperiden, and others, exhibit significant pharmacological properties (Vardanyan, 2018).
Anti-Arrhythmic Activity
- Some derivatives of this compound, particularly 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives, have demonstrated significant anti-arrhythmic activity, highlighting their potential in cardiovascular therapeutic research (Abdel‐Aziz et al., 2009).
Synthesis of Conformationally Rigid Diamines
- The compound 3-(Pyrrolidin-1-yl)piperidine, which is structurally related to this compound, is a rigid diamine with importance in medicinal chemistry. Innovative synthesis methods for such compounds enhance the production and application in pharmaceuticals (Smaliy et al., 2011).
Development of CCR5 Antagonists
- Derivatives of this compound have been explored in the synthesis of potent CCR5 antagonists, which are important in the development of anti-HIV-1 agents (Finke et al., 2001).
Intramolecular Cycloadditions in Organic Synthesis
- The compound is used in intramolecular 1,3-dipolar cycloadditions for the synthesis of pyrrolidines, piperidines, and azepanes, which are significant in organic synthesis and drug development (Würdemann & Christoffers, 2014).
Synthesis of Antidepressants
- Novel 1-Aryl-3-[(4-benzyl)piperidine-1-yl]propane derivatives, related to this compound, have shown clear antidepressant-like effects, indicating their potential in psychiatric medication research (Köksal & Bilge, 2007).
Preparation of Spiroheterocycles
- The reactions involving 1-(piperidin-1-yl)butane-1,3-dione, a related compound, have been developed for the preparation of spiroheterocycles, which are important in various chemical and pharmaceutical applications (Gao et al., 2017).
Safety and Hazards
The safety information for 3-(Piperidin-1-yl)butanenitrile indicates that it may be harmful if swallowed, inhaled, or in contact with skin . It may cause eye irritation and may be harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, not eating, drinking or smoking when using this product, and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 3-(Piperidin-1-yl)butanenitrile, is an important task of modern organic chemistry .
Properties
IUPAC Name |
3-piperidin-1-ylbutanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2/c1-9(5-6-10)11-7-3-2-4-8-11/h9H,2-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZHGISVFNEUQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#N)N1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-isobutyl-N-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzenesulfonamide](/img/structure/B2687873.png)
![[2-(Difluoromethoxy)-4-fluorophenyl]methanamine;hydrochloride](/img/structure/B2687876.png)

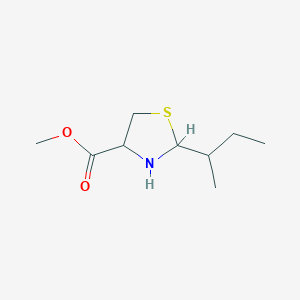
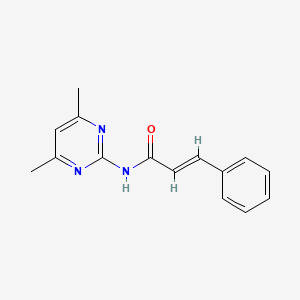

![3-[(Pyridin-4-ylmethyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B2687883.png)
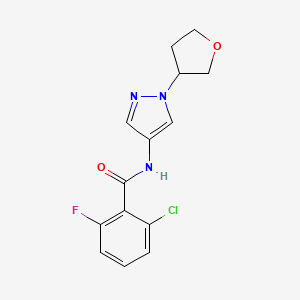

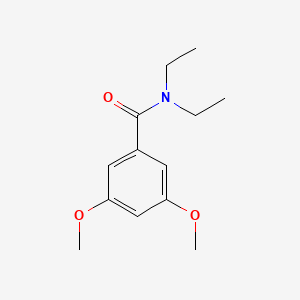
![3-(3-methoxyphenoxy)-9-(pyridin-4-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2687889.png)
![1-{[(3,4-Dimethoxyphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2687891.png)
